6,7-Dihydro-5H-benzo annulen-5-one is a polycyclic aromatic compound characterized by a fused bicyclic structure that incorporates a ketone functional group. This compound belongs to the class of benzoannulenes, which are known for their unique electronic properties and potential applications in organic electronics and medicinal chemistry. The structural complexity of 6,7-dihydro-5H-benzo annulen-5-one allows for various substitutions and modifications, which can enhance its chemical reactivity and biological activity.
6,7-Dihydro-5H-benzo annulen-5-one can be synthesized through various organic reactions involving substituted benzenes and cycloalkenes. Its classification falls under the category of aromatic hydrocarbons, specifically within the subclass of fused ring systems. This compound's relevance extends to medicinal chemistry, particularly in the development of selective estrogen receptor modulators.
The synthesis of 6,7-dihydro-5H-benzo annulen-5-one typically involves several key steps:
One example includes a multi-step synthesis where phenylmagnesium bromide is reacted with specific derivatives to yield 6,7-dihydro-5H-benzo annulen-5-one. The reaction conditions typically require careful control of temperature and atmosphere (e.g., inert gas) to prevent degradation or unwanted side reactions.
The molecular structure of 6,7-dihydro-5H-benzo annulen-5-one features:
The molecular formula is , with a molecular weight of approximately 198.22 g/mol. The compound exhibits unique spectral characteristics in NMR and IR spectroscopy, which can be used for its identification.
6,7-Dihydro-5H-benzo annulen-5-one can undergo various chemical reactions:
For example, the compound can react with alkyl halides in nucleophilic substitution reactions to create alkylated derivatives, enhancing its potential biological activity.
The mechanism of action for compounds related to 6,7-dihydro-5H-benzo annulen-5-one often involves interaction with biological targets such as estrogen receptors. These compounds may act as selective modulators that either activate or inhibit receptor signaling pathways depending on their structure.
Research indicates that these compounds can selectively bind to estrogen receptor subtypes (e.g., ERα and ERβ), influencing gene expression related to cell proliferation and differentiation in tissues such as breast and bone.
Relevant analytical techniques such as NMR spectroscopy confirm these properties by providing insights into the molecular environment surrounding hydrogen atoms in the structure.
6,7-Dihydro-5H-benzo annulen-5-one has significant applications in:
Ring-Closing Metathesis has emerged as a pivotal strategy for constructing the benzannulated seven-membered core of 6,7-dihydro-5H-benzo[7]annulen-5-one derivatives. This approach enables efficient cyclization of diene precursors under catalytic conditions, offering significant advantages over traditional Friedel-Crafts or condensation methodologies. The RCM strategy typically employs Grubbs second-generation catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh) or Hoveyda-Grubbs catalysts at concentrations of 5-10 mol% in dichloromethane or toluene under reflux conditions [6] [10].
The diene precursors for RCM are strategically designed with olefin termini positioned to form the seven-membered ring upon cyclization. For instance, appropriately substituted 2-allyl-3-vinylphenyl derivatives undergo efficient RCM to produce the benzo-fused cycloheptene framework in excellent yields (typically 70-90%). A critical advantage of this approach is the tolerance of various functional groups on the aromatic ring, including protected phenolic hydroxyl groups, methoxy substituents, and halogens, which allows for subsequent derivatization [6]. The resulting exocyclic diene product serves as a versatile intermediate that can be selectively hydrogenated or functionalized to access diverse benzosuberene architectures.
Comparative studies of RCM versus Friedel-Crafts cyclization reveal distinct advantages: RCM avoids the strongly acidic conditions (Eaton's reagent or polyphosphoric acid) required for Friedel-Crafts acylation, which can cause undesired rearrangements or decomposition of sensitive functional groups. Additionally, RCM provides superior control over the degree of unsaturation in the seven-membered ring [10]. The table below summarizes key RCM conditions and outcomes for benzosuberene scaffold construction:
Table 1: RCM Strategies for Benzannulene Core Synthesis
Diene Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Application |
---|---|---|---|---|---|---|
2-Allyl-3-(but-3-en-1-yl)phenol | Grubbs II | CH₂Cl₂ | 40 | 12 | 85 | KGP18 precursor |
2-Allyl-3-vinylphenol derivative | Hoveyda-Grubbs II | Toluene | 110 | 6 | 92 | Trifluoromethyl analogue |
3-(Allyloxy)-2-vinylbenzene | Grubbs II | CH₂Cl₂ | 40 | 18 | 78 | Oxygen-bridged variant |
2-Allyl-3-styryl derivative | Grubbs II | CH₂Cl₂ | 40 | 24 | 68 | Phenyl-substituted annulene |
Post-RCM functionalization often includes tandem catalytic hydrogenation to saturate the newly formed double bond, providing direct access to the saturated 6,7-dihydro-5H-benzo[7]annulenone scaffold. Alternatively, the exocyclic olefin can be subjected to epoxidation, dihydroxylation, or hydrohalogenation to introduce additional functionality [6]. This flexibility makes RCM an indispensable methodology for the rapid assembly of diverse benzosuberene libraries for structure-activity relationship studies.
The biological activity of 6,7-dihydro-5H-benzo[7]annulen-5-one derivatives is profoundly influenced by substituent patterns on both the fused aromatic ring and the seven-membered aliphatic ring. Systematic functionalization studies have revealed that electron-donating groups at the C8 position (equivalent to para-position relative to the phenolic oxygen) significantly enhance tubulin polymerization inhibition, with methoxy and hydroxyl groups demonstrating optimal activity. Conversely, electron-withdrawing groups such as nitro or cyano substituents at this position dramatically reduce potency [10].
The fused aromatic ring tolerates diverse substituents at C1-C4 positions, with C2 and C3 positions being particularly amenable to modification. Trifluoromethyl groups installed at these positions enhance metabolic stability while maintaining hydrophobic interactions within the colchicine binding site. Structure-activity relationship studies demonstrate that 2,3-dimethoxy substitution patterns mimic the trimethoxyphenyl pharmacophore of combretastatin A-4, resulting in potent inhibitors of tubulin polymerization with IC₅₀ values comparable to CA4 (approximately 1 μM) [6] [10].
Notably, functionalization of the aliphatic seven-membered ring includes allylic oxidation, olefin dihydroxylation, and epoxidation. Bromination at the C9 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents. The biological impact of these modifications is substantial: introduction of a 9-(4-trifluoromethoxyphenyl) group enhances vascular disrupting activity, while 9-(3,4,5-trimethoxyphenyl) derivatives exhibit dual functionality as both potent cytotoxic agents and vascular disrupting agents [6].
Table 2: Substituent Effects on Tubulin Polymerization Inhibition
Position | Substituent | Tubulin IC₅₀ (μM) | Cytotoxicity (SK-OV-3 GI₅₀, μM) | Key Observations |
---|---|---|---|---|
C8 (fused ring) | OH | 1.2 ± 0.2 | 0.025 ± 0.005 | Optimal H-bond donor |
C8 (fused ring) | OCH₃ | 1.5 ± 0.3 | 0.038 ± 0.007 | Enhanced lipophilicity |
C8 (fused ring) | CN | >10 | >10 | Complete loss of activity |
C9 (aliphatic ring) | H | 2.8 ± 0.4 | 0.21 ± 0.03 | Reference compound |
C9 (aliphatic ring) | 4-(CF₃O)C₆H₄ | 1.1 ± 0.2 | 0.045 ± 0.009 | Improved VDA activity |
C9 (aliphatic ring) | 3,4,5-(OCH₃)₃C₆H₂ | 0.9 ± 0.1 | 0.018 ± 0.003 | Dual cytotoxic/VDA |
The carbonyl group at position 5 participates in hydrogen-bonding interactions critical for binding to the colchicine site. Reduction of this ketone to alcohol generally diminishes activity, highlighting the importance of the carbonyl's electronic and spatial characteristics. However, conversion to a methylene group via Wolff-Kishner reduction maintains significant activity if the pendant aryl ring retains optimal substitution [10]. These findings underscore the delicate balance between electronic properties, steric constraints, and hydrophobic interactions required for maximal biological activity.
The stereochemistry of substituents on the seven-membered ring significantly influences the biological profile of benzosuberene derivatives. Stereoselective synthesis has been achieved through asymmetric hydrogenation, chiral auxiliary approaches, and resolution techniques to access enantiomerically pure polycyclic analogues. Asymmetric hydrogenation of the exocyclic double bond in benzosuberene precursors using chiral catalysts such as (R,R)-Et-DuPhos-Rh(I) complexes achieves excellent enantiomeric excess (up to 98% ee) when the substrate contains coordinating groups [6].
Chiral pool strategies employing terpene-derived auxiliaries have enabled diastereoselective alkylation at the C9 position. For instance, attachment of a menthol-derived chiral auxiliary to the carboxylic acid functionality of annulene precursors directs the face-selective addition of aryl nucleophiles, yielding enantiomerically enriched tertiary alcohols with diastereoselectivity ratios exceeding 15:1 [6]. These intermediates undergo stereospecific dehydration to generate chiral benzosuberenes without racemization.
The biological implications of stereochemistry are profound: the (S)-enantiomer of KGP156 (9-amino-6,7-dihydro-5H-benzo[7]annulen-4-ol) exhibits 20-fold greater potency against tubulin polymerization than its (R)-counterpart. This stereopreference correlates with molecular modeling studies showing optimal hydrogen bonding between the (S)-configured amino group and Thrα179 residue in the colchicine binding site [6]. Similarly, epoxidation of the C6-C7 double bond proceeds with facial selectivity influenced by existing chiral centers, producing diastereomeric epoxides with distinct biological activities.
Table 3: Stereoselective Methods for Benzannulene Analogues
Strategy | Chiral Source | Key Conditions | ee/dr | Application Example |
---|---|---|---|---|
Asymmetric hydrogenation | (R,R)-Et-DuPhos-Rh(I) | 50 psi H₂, CH₂Cl₂, rt | 95-98% ee | Dihydrobenzosuberone derivatives |
Chiral auxiliary | (-)-8-Phenylmenthol | LDA, -78°C, aryl bromide | 15:1 dr | β-Aryl substituted analogues |
Enzymatic resolution | Lipase PS (Pseudomonas cepacia) | Vinyl acetate, hexane | 99% ee (R) | Allylic alcohol intermediates |
Chiral pool | L-Proline derivatives | Aldol condensation | 10:1 dr | Hydroxyketone precursors |
Bridged polycyclic analogues incorporating pyrrolidine or piperidine rings demonstrate enhanced conformational rigidity. These structures are accessed through intramolecular Mannich reactions or reductive amination strategies that establish new stereocenters with high diastereocontrol. The stereochemical configuration at these ring fusion points dictates the overall molecular topology, influencing binding affinity to estrogen receptors in SERD applications and tubulin in antimitotic agents [6]. Computational studies reveal that the bioactive conformation of benzosuberene-based selective estrogen receptor degraders (SERDs) requires specific absolute stereochemistry at the C3 position of the pyrrolidine ring for optimal receptor degradation [1] [5].
Deuterium incorporation into 6,7-dihydro-5H-benzo[7]annulen-5-one derivatives serves dual purposes: enhancement of metabolic stability for therapeutic applications and isotopic labeling for mechanistic studies. Selective deuteration is achieved through several approaches, including H/D exchange under acidic conditions, reduction of ketones with deuterated hydride reagents, and synthesis from deuterated building blocks [1] [5] [9].
The strategic replacement of hydrogen with deuterium at metabolic soft spots significantly improves pharmacokinetic profiles. For instance, deuterium substitution at benzylic positions (C6 and C7) reduces the rate of cytochrome P450-mediated oxidation by invoking the kinetic isotope effect. Patent applications from Sanofi describe deuterated SERD compounds where specific hydrogens are replaced with deuterium in the 6,7-dihydro-5H-benzo[7]annulene scaffold [1] [9]. These deuterated derivatives exhibit enhanced plasma half-lives (up to 3-fold increase) and reduced formation of toxic metabolites while maintaining comparable estrogen receptor degradation potency to non-deuterated counterparts.
Isotopic labeling enables detailed mechanistic investigations of reaction pathways and metabolic fate. Carbon-14 labeling at the carbonyl carbon has been employed to study the intramolecular Friedel-Crafts acylation mechanism, confirming the formation of a tetrahedral intermediate that collapses to form the seven-membered ring [6]. Tritium-labeled benzosuberene derivatives are indispensable tools for quantitative receptor binding studies, allowing precise determination of binding affinities to estrogen receptors (ERα and ERβ). These studies have demonstrated that substituted 6,7-dihydro-5H-benzo[7]annulene compounds bind ERα with Kd values in the low nanomolar range (1-10 nM), validating their potential as breast cancer therapeutics targeting hormone-dependent tumors [1].
Table 4: Deuterated Derivatives and Their Applications
Deuteration Position | Synthetic Method | Therapeutic Application | Key Advantage |
---|---|---|---|
C6,C7-d₂ | D₂/ Pd-C hydrogenation of olefin | SERDs for breast cancer | Reduced allylic oxidation |
C9-d₂ | LiAlD₄ reduction of ketone | Tubulin inhibitors | Blocked alcohol oxidation |
Aromatic ring-d₅ | D₂SO₄/D₂O exchange | Metabolic tracers | Quantification of metabolites |
OCH₂D | NaBD₄ reduction of ester | Radiolabel precursors | Improved metabolic stability |
Deuterated building blocks such as deuterated phthalaldehydes and deuterated diethyl malonates enable efficient synthesis of fully deuterated annulene cores. These isotopically heavy compounds are particularly valuable for mass spectrometry-based quantification in biological matrices, allowing precise determination of tissue distribution without interference from endogenous compounds [3] [8]. The deuterium labeling approach has been extended to create internal standards for bioanalytical methods, facilitating accurate pharmacokinetic studies of lead benzosuberene compounds during preclinical development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7